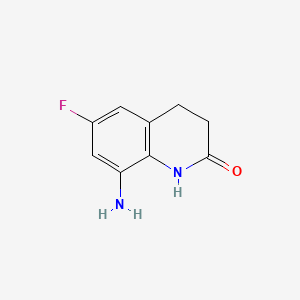

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number

An In-Depth Technical Guide to the Synthesis and Potential of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] The strategic incorporation of fluorine and amino functional groups can profoundly modulate a molecule's physicochemical properties, including metabolic stability, target binding affinity, and overall therapeutic efficacy.[2][3] This guide focuses on the specific, albeit sparsely documented, molecule 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (PubChem CID: 51000335).[4] While a dedicated CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research target, its structural components suggest significant potential in drug discovery.

This whitepaper provides a comprehensive, research-oriented framework for professionals in drug development. It outlines a robust, scientifically-grounded synthetic pathway, details the requisite analytical methodologies for structural confirmation, and explores the compound's potential pharmacological applications based on established structure-activity relationships of analogous molecules.

Part 1: The Fluoro-Amino-Dihydroquinolinone Scaffold: A Privileged Motif in Medicinal Chemistry

The quinolone and dihydroquinolinone frameworks are central to a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[5] The introduction of a fluorine atom, particularly on the benzene ring, is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding interactions with target proteins.[2][6] For instance, the fluorine at the C-6 position in many fluoroquinolones is critical for their potent inhibition of bacterial DNA gyrase.[2]

The addition of an amino group provides a key site for hydrogen bonding, which can be crucial for molecular recognition at a biological target's active site. Furthermore, it serves as a versatile chemical handle for further derivatization, allowing for the generation of compound libraries to optimize activity and pharmacokinetic profiles. The combination of these three components—the dihydroquinolinone core, a fluorine substituent, and an amino group—creates a molecular scaffold with significant potential for developing novel therapeutics, potentially targeting areas such as oncology, infectious diseases, and inflammation.[7][8]

Part 2: Proposed Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

The synthesis of the target compound is envisioned as a multi-step process, beginning with the construction of the core heterocyclic system followed by the strategic introduction of the final functional group.

Synthesis of Key Intermediate: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 143268-79-5)

The foundational step is the synthesis of the fluorinated dihydroquinolinone core. A reliable method for this is an intramolecular Friedel-Crafts acylation.[1][9] This reaction involves the cyclization of an N-aryl amide precursor, which can be readily prepared from commercially available starting materials.

Workflow for Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Caption: Proposed two-step synthesis of the key intermediate.

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

-

Amide Formation:

-

To a stirred solution of 2-fluoroaniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography to yield N-(2-fluorophenyl)-3-chloropropionamide.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Add the intermediate N-(2-fluorophenyl)-3-chloropropionamide (1.0 eq) to a reaction vessel.

-

Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.

-

Heat the reaction mixture, typically to 120-140 °C, for several hours. The reaction progress should be monitored by TLC or HPLC.

-

After cooling, quench the reaction by carefully pouring it onto ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purify the resulting solid by column chromatography to obtain 8-Fluoro-3,4-dihydroquinolin-2(1H)-one .[1]

-

Amination of the Fluoroaromatic Ring

The final step is the introduction of the amino group at the C8 position. Given the presence of a fluorine atom, a Nucleophilic Aromatic Substitution (SNAr) is a plausible strategy. The electron-withdrawing nature of the carbonyl group and the aromatic ring system should sufficiently activate the C-F bond for substitution by a nitrogen nucleophile.

Workflow for C8-Amination

Caption: Proposed pathway for the introduction of the C8-amino group.

Experimental Protocol: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Add a nitrogen nucleophile. A common choice is sodium azide (NaN₃, ~1.5 eq), which can be later reduced to the primary amine.

-

Add a base (e.g., K₂CO₃) if necessary and heat the reaction mixture (e.g., 100-150 °C) for several hours to overnight.

-

Monitor the reaction for the consumption of starting material.

-

Cool the mixture, perform an aqueous workup, and extract the intermediate 8-azido product.

-

-

Reduction of Azide to Amine:

-

Dissolve the crude 8-azido intermediate in a suitable solvent like methanol or THF.

-

Add a reducing agent. A standard method is catalytic hydrogenation (H₂, 10% Pd/C) or using a chemical reductant like triphenylphosphine followed by water (Staudinger reaction).

-

Stir the reaction at room temperature until the azide is fully converted to the amine.

-

Filter off the catalyst (if used), concentrate the solvent, and purify the final product, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , by column chromatography.

-

Part 3: Analytical Characterization and Physicochemical Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Verification

The following tables summarize the predicted spectroscopic data for the target molecule based on its structure and data from analogous compounds.[10]

Table 1: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₉FN₂O | Based on atomic composition. |

| Molecular Weight | 180.18 g/mol | Sum of atomic weights. |

| Mass Spectrum (EI) m/z | 180 (M⁺) | The molecular ion peak is expected. Fluorine is monoisotopic, so no complex isotopic pattern is expected from the halogens.[11] |

| Key Fragments | Loss of CO (m/z 152), fragments from the dihydro- portion. | Characteristic fragmentation of lactams. |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopy Data | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | 6.5 - 7.5 | d, dd | Protons on the benzene ring, showing coupling to each other and to ¹⁹F. | | -CH₂-C=O | ~2.6 | t | Methylene group adjacent to the carbonyl. | | -CH₂-N | ~3.0 | t | Methylene group adjacent to the nitrogen. | | -NH₂ | ~5.0 (broad) | s | Amino protons, chemical shift is solvent dependent. | | -NH- | ~8.0 (broad) | s | Amide proton, chemical shift is solvent dependent. | | ¹³C NMR | Predicted δ (ppm) | Assignment | | C=O | ~170 | Carbonyl carbon. | | C-F | ~150-160 (d) | Carbon directly attached to fluorine, showing a large ¹JCF coupling. | | Aromatic C-NH₂ | ~140 | Carbon attached to the amino group. | | Other Aromatic C | 110-130 | Remaining aromatic carbons. | | -CH₂-C=O | ~30 | Methylene carbon adjacent to the carbonyl. | | -CH₂-N | ~40 | Methylene carbon adjacent to the nitrogen. |

Note: NMR chemical shifts are highly dependent on the solvent used. These are estimates for a solvent like DMSO-d₆.

Predicted Physicochemical Properties

| Property | Value | Source |

| PubChem CID | 51000335 | PubChem[4] |

| Molecular Formula | C₉H₉FN₂O | Calculated |

| Molecular Weight | 180.18 g/mol | Calculated |

| XLogP3 | 1.1 | Predicted |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Part 4: Potential Applications in Drug Discovery

The 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for developing novel therapeutic agents.

-

Kinase Inhibitors: Many approved kinase inhibitors feature a heterocyclic core with amino and halogenated aromatic substituents that anchor the molecule in the ATP-binding pocket of the target kinase. The subject compound could serve as a valuable building block for inhibitors of targets implicated in oncology and inflammatory diseases.

-

Antibacterial Agents: While distinct from the classic fluoroquinolone structure, the presence of the fluorinated aromatic ring and the quinolone-like core suggests potential for antibacterial activity. The amino group could be functionalized to modulate spectrum and potency.[5]

-

CNS Agents: The 1,2,3,4-tetrahydroisoquinoline core, a close structural relative, is found in compounds targeting the central nervous system.[12] The physicochemical properties of the title compound may allow it to cross the blood-brain barrier, opening possibilities for applications in neurology.

Conclusion

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents a molecule of high potential for researchers in medicinal chemistry and drug development. Although not a commercially cataloged compound, this guide provides a robust and scientifically defensible blueprint for its synthesis and characterization. The proposed synthetic route leverages well-established chemical transformations, and the predicted analytical data offer a clear benchmark for structural verification. The inherent features of its privileged scaffold suggest that derivatives of this compound could yield novel candidates for a range of therapeutic applications, making it a compelling target for further investigation.

References

-

MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]

-

Siporin, C. (1989). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. Annual Review of Microbiology, 43, 601-627. Available at: [Link]

-

ResearchGate. (2025). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. Available at: [Link]

-

MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

-

ResearchGate. (2022). Synthesis of Dihydroquinolines in the Twenty‐First Century. Available at: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2018). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]

-

PubChem. 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. Available at: [Link]

-

ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

-

MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Available at: [Link]

-

OpenUCT. Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

PubMed. (1989). The fluorinated quinolones. Available at: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Chemical Point. (N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide). Available at: [Link]

-

ResearchGate. (2014). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]

-

PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available at: [Link]

-

MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | C9H9FN2O | CID 51000335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

A Note on the Subject Compound: Initial searches for "8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one" did not yield sufficient public data for a comprehensive technical guide. However, a closely related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is well-documented and serves as a critical intermediate in pharmaceutical synthesis. This guide will provide an in-depth analysis of this latter compound, offering valuable insights for researchers and drug development professionals working with similar molecular scaffolds.

Introduction

N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a key chemical intermediate, notably in the synthesis of Exatecan, a potent anticancer agent.[1][2] Exatecan is an analog of camptothecin and is utilized in antibody-drug conjugates for targeted cancer therapy.[1][2] The physicochemical properties of this intermediate are paramount, as they influence its stability, reactivity, and handling during the synthesis of the final active pharmaceutical ingredient (API). Understanding these properties is crucial for process optimization, ensuring purity, and ultimately, the efficacy and safety of the resulting therapeutic. This guide provides a detailed examination of its core physicochemical characteristics and the experimental methodologies used for their determination.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The structure of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, depicted below, reveals a complex arrangement of functional groups that dictate its chemical behavior.

Caption: 2D Structure of the target compound.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are fundamental to predicting the compound's behavior in various experimental and processing conditions.

| Property | Value | Source |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | [3] |

| CAS Number | 182182-31-6 | [1][2][3][4][5] |

| Molecular Formula | C13H15FN2O2 | [2][3][4] |

| Molecular Weight | 250.27 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 155-158 °C | |

| logP (octanol/water) | ~2.3 | |

| Solubility | Moderately soluble in water | |

| pKa | Not explicitly found, but presence of amino group suggests basic character, and amide group very weak acidic character. | |

| Stability | Stable under standard conditions; sensitive to strong acidic hydrolysis. |

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties requires robust and validated analytical methods. The following section details standard protocols for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is an indicator of purity.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: The shake-flask method followed by HPLC quantification is a gold-standard technique for determining aqueous solubility. It ensures that only the dissolved compound is measured.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze it by a calibrated HPLC-UV method to determine the concentration.

Partition Coefficient (logP) Determination by Shake-Flask Method

Rationale: The partition coefficient between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add a known volume of the other phase (n-octanol) and shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The logical flow of physicochemical characterization is essential for a systematic evaluation of a new chemical entity or intermediate.

Caption: Workflow for Physicochemical Profiling.

Applications in Drug Development

As previously mentioned, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a crucial intermediate in the synthesis of Exatecan.[1][2] Its specific functional groups, including the amino and fluoro substituents on the aromatic ring, are integral to the final API's interaction with its biological target. The acylamide-amino-fluoro structure provides a versatile platform for developing antibacterial agents, particularly those targeting bacterial dihydrofolate reductase. Furthermore, its role as a building block extends to the synthesis of kinase inhibitors for autoimmune disease therapy, where the fluoro and methyl groups can optimize binding to the kinase hinge region.

Synthesis and Stability

The synthesis of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has been described, involving the reaction of a precursor in the presence of an inert gas.[1] One documented synthesis involves treating a precursor compound with hydrochloric acid and methanol, followed by neutralization to yield the final product as a solid powder.[1]

The compound demonstrates good chemical stability under standard storage conditions. However, it is reported to be sensitive to strong acidic hydrolysis, a factor that must be considered in any subsequent synthetic steps or formulation processes. For long-term storage, it is recommended to keep the compound in a sealed container at room temperature (15-25 °C) with desiccants.

Conclusion

N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physicochemical properties, including a distinct melting point, moderate lipophilicity, and specific stability profile, are critical for its role as a synthetic intermediate. The methodologies outlined in this guide provide a framework for the robust characterization of this and similar molecules, ensuring the quality and consistency required for the development of advanced therapeutics.

References

- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. (n.d.).

-

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]

- 2. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide 98% | CAS: 182182-31-6 | AChemBlock [achemblock.com]

- 5. 182182-31-6|N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Potential Applications

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, proposed synthesis, and potential utility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. As this compound is not extensively documented in current chemical literature, this document serves as a predictive exploration based on established principles of organic chemistry and the known properties of analogous structures. We will delve into the nuanced interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the quinolinone core, propose a rational synthetic pathway, and forecast its spectroscopic characteristics. This guide is intended to be a foundational resource for researchers interested in exploring this and related heterocyclic scaffolds for applications in medicinal chemistry and materials science.

Introduction and Molecular Overview

The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent heterocyclic motif present in numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, making it a privileged scaffold in drug discovery. The title compound, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, introduces two key substituents onto this core: an amino group at the C8 position and a fluorine atom at the C6 position.

The strategic placement of these functional groups is predicted to significantly influence the molecule's physicochemical and biological properties. The amino group, a strong electron-donating group, is expected to increase the electron density of the aromatic ring and serve as a hydrogen bond donor. Conversely, the fluorine atom, a potent electron-withdrawing group, will modulate the electronic character of the aromatic system and can act as a hydrogen bond acceptor. This electronic push-pull system may lead to unique reactivity and biological interactions.

Key Molecular Features:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₉FN₂O |

| Molecular Weight | 180.18 g/mol |

| Core Structure | 3,4-dihydroquinolin-2(1H)-one |

| Key Substituents | 8-amino, 6-fluoro |

| Predicted Lipophilicity (LogP) | Moderately lipophilic |

| Hydrogen Bond Donors | 2 (from the amino and amide groups) |

| Hydrogen Bond Acceptors | 3 (from the fluorine, carbonyl, and amino groups) |

Elucidation of the Molecular Structure

Predicted Spectroscopic Profile

A comprehensive spectroscopic analysis would be essential for the definitive structural confirmation of this molecule upon its synthesis.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various electronic environments of the protons.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region, corresponding to the protons at the C5 and C7 positions. The C5-H signal will likely appear further downfield due to the deshielding effect of the adjacent carbonyl group. The C7-H signal will be influenced by both the fluorine and amino substituents.

-

Aliphatic Protons: The protons on the saturated portion of the dihydroquinolinone ring (C3 and C4) are expected to appear as triplets, characteristic of an ethyl linkage.

-

Amine and Amide Protons: The protons of the C8-amino group and the N1-amide will likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

-

Carbonyl Carbon: A characteristic peak in the downfield region (around 170 ppm) is expected for the C2 carbonyl carbon.

-

Aromatic Carbons: The carbon atoms of the aromatic ring will resonate in the typical range of 110-150 ppm. The C6 carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Aliphatic Carbons: The C3 and C4 carbons will appear in the upfield region of the spectrum.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups.

-

N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹ are expected for the stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H).

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ will correspond to the carbonyl group of the lactam.

-

C-F Stretching: A sharp absorption in the region of 1200-1100 cm⁻¹ will indicate the presence of the carbon-fluorine bond.

Three-Dimensional Conformation

The 3,4-dihydroquinolin-2(1H)-one ring system is not planar. The saturated six-membered ring containing the nitrogen atom typically adopts a distorted boat or sofa conformation. The precise conformation will be influenced by the steric and electronic effects of the substituents on the aromatic ring. X-ray crystallography would be the definitive method to determine the solid-state conformation.

Proposed Synthetic Strategy

The synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be envisioned through a multi-step sequence starting from commercially available precursors. The following proposed synthetic workflow is based on established methodologies for the synthesis of substituted quinolinones.[1][2][3]

Caption: Proposed synthetic workflow for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-bromo-5-fluorophenyl)acrylamide

-

To a solution of 2-bromo-5-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-(2-bromo-5-fluorophenyl)acrylamide.

Step 2: Intramolecular Heck Cyclization to form 6-Fluoro-3,4-dihydroquinolin-2(1H)-one

-

In a reaction vessel, combine N-(2-bromo-5-fluorophenyl)acrylamide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in a high-boiling point solvent like dimethylformamide (DMF).

-

Heat the mixture to a high temperature (e.g., 100-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the product by recrystallization or column chromatography to obtain 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Step 3: Nitration to 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one

-

Dissolve 6-fluoro-3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

-

Stir the reaction mixture for a specified period, allowing it to proceed to completion.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with water until neutral, and dry to yield 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one.

Step 4: Reduction to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Neutralize the reaction mixture if an acid was used and extract the final product.

-

Purify the crude 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one by column chromatography or recrystallization.

Potential Applications and Future Directions

The structural features of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one suggest several potential areas of application, primarily in the field of medicinal chemistry.

As a Scaffold in Drug Discovery

The quinolinone core is a well-established pharmacophore. The addition of the 8-amino and 6-fluoro substituents could lead to novel compounds with a range of biological activities.

-

Anticancer Agents: Many quinoline-based compounds exhibit anticancer properties. The amino group could be further functionalized to introduce side chains that interact with biological targets.

-

Antibacterial Agents: Fluoroquinolones are a class of broad-spectrum antibiotics. While this molecule is not a classic fluoroquinolone, the presence of the fluorine atom and the quinolinone scaffold could be a starting point for the design of new antibacterial agents.[4]

-

CNS-Active Agents: The 1,2,3,4-tetrahydroisoquinoline core, a close structural relative, is found in compounds with activity in the central nervous system.[5][6]

Caption: Potential application areas for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.

In Materials Science

The aromatic and heterocyclic nature of the molecule, combined with the potential for hydrogen bonding, suggests possible applications in materials science.

-

Fluorescent Probes: The extended π-system of the quinolinone core, modulated by the amino and fluoro groups, could impart fluorescent properties.

-

Organic Electronics: Substituted quinolines have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents an intriguing yet underexplored molecule with significant potential. This guide has provided a theoretical framework for its molecular structure, a plausible and detailed synthetic route, and a prospective look at its potential applications. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry and could open up new avenues for research in drug discovery and materials science. It is our hope that this guide will stimulate further investigation into this promising chemical entity.

References

-

Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2025). Journal of Solid State Electrochemistry. Available at: [Link]

-

PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, J., & Luo, M. (2018). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 23(12), 3123. Available at: [Link]

-

Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(10), 7196-7241. Available at: [Link]

-

Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. (2020). ResearchGate. Available at: [Link]

-

Bunce, R. A., & Schammerhorn, E. J. (2009). A New Domino Strategy for the Synthesis of Highly Substituted 2,3-Dihydro-4(1H)-quinolinones. The Journal of Organic Chemistry, 74(5), 2094-2099. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]

-

Hargitai, C., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(10), 1649. Available at: [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2017). PubMed Central. Available at: [Link]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (2022). Liverpool School of Tropical Medicine. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. Available at: [Link]

-

Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. (2019). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a robust methodology, combining theoretical analysis with detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a novel compound like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a thorough understanding of its solubility profile in a range of organic solvents is paramount. This knowledge is not only essential for designing efficient crystallization and purification processes but also for the formulation of stable and effective dosage forms. This guide will provide a detailed approach to characterizing the solubility of this promising molecule.

Theoretical Analysis of Solubility

A qualitative prediction of the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be derived from its molecular structure. The "like dissolves like" principle serves as a fundamental guide, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.

Molecular Structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one:

Caption: A workflow for the systematic determination of solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Materials:

-

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Protocol for High-Throughput Kinetic Solubility Screening

This method provides a rapid assessment of solubility in a larger number of solvents.

Materials:

-

A stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in DMSO (e.g., 10 mM)

-

96-well microplates

-

Automated liquid handler (optional but recommended)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to each well. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. This allows for a rapid rank-ordering of solvents.

Selection of Organic Solvents

The choice of organic solvents for solubility screening should cover a range of polarities and chemical functionalities relevant to pharmaceutical processing.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor |

| n-Hexane | 0.1 | 1.88 | Non-polar |

| Toluene | 2.4 | 2.38 | Non-polar |

| Dichloromethane | 3.1 | 8.93 | H-bond acceptor |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | H-bond acceptor |

| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor |

| Acetone | 5.1 | 20.7 | H-bond acceptor |

| Isopropanol | 3.9 | 19.92 | H-bond donor/acceptor |

| Ethanol | 4.3 | 24.55 | H-bond donor/acceptor |

| Methanol | 5.1 | 32.70 | H-bond donor/acceptor |

| Acetonitrile | 5.8 | 37.5 | H-bond acceptor |

| Dimethylformamide (DMF) | 6.4 | 36.71 | H-bond acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | H-bond acceptor |

Conclusion

A systematic and multi-faceted approach is essential for accurately characterizing the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental methodologies, researchers can generate the critical data needed to guide the efficient development of this compound. The protocols and principles outlined in this guide provide a solid foundation for these investigations, ultimately enabling informed decisions in process chemistry, formulation development, and beyond.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link] [1]2. Jain, N., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Pharmaceutical Sciences, 90(2), 234-252.

Sources

An In-Depth Technical Guide to the Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Key Pharmaceutical Intermediate

Abstract

The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents, such as amino and fluoro groups, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in drug discovery and development. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic principles, providing detailed experimental protocols, and offering insights into process optimization and characterization.

Introduction: The Significance of the Scaffold

The quinolinone core and its derivatives are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The incorporation of a fluorine atom, particularly on the aromatic ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune electronic properties. The presence of an amino group provides a crucial handle for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization. The target molecule, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, thus represents a highly versatile building block for the synthesis of novel therapeutic agents.

Strategic Synthesis Design: A Two-Step Approach

A logical and efficient retrosynthetic analysis points to a two-step pathway commencing from the commercially available 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This strategy hinges on the late-stage introduction of the amino functionality via a nitro group precursor, which offers high yields and excellent regiochemical control.

The selected pathway consists of:

-

Regioselective Electrophilic Nitration: Introduction of a nitro group at the C-8 position of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

-

Chemoselective Catalytic Hydrogenation: Reduction of the C-8 nitro group to the target primary amine.

This approach is advantageous due to the reliability of each transformation and the commercial availability of the starting material.

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one

Principle and Mechanistic Rationale

This initial step involves the electrophilic aromatic substitution (nitration) of the 6-fluoro-3,4-dihydroquinolin-2(1H)-one core. The regioselectivity of this reaction is dictated by the combined electronic effects of the existing substituents on the benzene ring.

-

Amide Group (-NH-C=O): The nitrogen atom's lone pair participates in resonance with the aromatic ring, acting as a moderate activating group and an ortho, para-director.

-

Fluorine Atom (-F): Fluorine is an electronegative atom, exerting a deactivating inductive effect. However, its lone pairs also participate in resonance, making it an ortho, para-director.

The key to achieving high regioselectivity lies in the synergistic directing effects of these two groups. The C-8 position is ortho to the powerful activating amide group and para to the fluorine atom. This convergence of directing effects strongly favors the electrophilic attack of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, at the C-8 position over other potential sites. Studies on the nitration of analogous tetrahydroquinoline systems confirm that high regioselectivity can be achieved under controlled conditions[1][2].

Detailed Experimental Protocol

Caution: This procedure involves the use of strong acids and nitrating agents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) while maintaining the internal temperature below 10 °C. Stir until the starting material is completely dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate flask containing a small amount of concentrated sulfuric acid, pre-chilled in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation & Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Drying: Dry the isolated solid under vacuum to yield the crude 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. The product can be further purified by recrystallization if necessary.

Data Presentation: Nitration Step

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | Commercially available precursor[3]. |

| Reagents | Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ | Standard nitrating conditions for aromatic systems. |

| Temperature | 0-10 °C | Low temperature minimizes side reactions and ensures regioselectivity. |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |

| Work-up | Ice quench, filtration | Standard procedure to precipitate and isolate the solid product. |

| Expected Yield | 80-90% | High efficiency due to favorable reaction kinetics and selectivity. |

| Purity (Crude) | >95% | The reaction is generally clean, yielding a high-purity product. |

Part II: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

Principle and Mechanistic Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and chemoselectivity.[4][5] This method allows for the selective reduction of the nitro group without affecting the aromatic ring, the carbonyl group of the lactam, or the fluorine substituent.

The mechanism involves the adsorption of the nitro compound and the hydrogen source onto the surface of the palladium catalyst. On the catalyst surface, molecular hydrogen (H₂) is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Transfer hydrogenation using donors like ammonium formate is also a highly effective and often safer alternative to using pressurized hydrogen gas[5].

Detailed Experimental Protocol

Caution: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere when possible. Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

-

Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add the 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol%) to the mixture.

-

Hydrogenation:

-

Method A (H₂ Gas): Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at 1-3 atm or balloon pressure).

-

Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq) to the mixture.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature. For transfer hydrogenation, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Note: Do not allow the filter cake to dry completely. It should be quenched with water immediately after filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Isolation: The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.

Data Presentation: Reduction Step

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one | Intermediate from Step 1. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly efficient and standard catalyst for nitro group reduction[5]. |

| Hydrogen Source | H₂ gas or Ammonium Formate | H₂ provides clean reduction; ammonium formate is a safer alternative[5]. |

| Solvent | Ethanol or Methanol | Excellent solvents for the substrate and compatible with hydrogenation. |

| Temperature | Room Temperature to 60 °C | Mild conditions are sufficient for this efficient transformation. |

| Expected Yield | >90% | This reduction is typically quantitative or near-quantitative. |

| Purity | >98% after purification | High purity is achievable with standard purification techniques. |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C-F, N-O stretches).

Conclusion

The presented two-step synthetic pathway provides a reliable, efficient, and scalable method for the preparation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The synthesis relies on well-established chemical transformations, ensuring high yields and excellent control over regioselectivity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to access this valuable pharmaceutical intermediate.

References

-

BenchChem. Accessed January 15, 2026.

-

Molecules. MDPI.

-

SciSpace.

-

Organic Chemistry Portal.

-

Organic Chemistry Frontiers. Royal Society of Chemistry.

-

Fordham Research Commons.

-

Molecules. MDPI.

-

Google Patents.

-

Nature Communications. PMC.

-

Catalysts. MDPI.

-

ResearchGate.

-

PubChem. National Center for Biotechnology Information.

-

De Gruyter.

-

ResearchGate.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | C9H8FNO | CID 13690765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

The Dihydroquinolinone Core: A Journey from Chemical Curiosity to Therapeutic Mainstay

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 3,4-dihydro-2(1H)-quinolinone scaffold is a prominent heterocyclic motif that has transitioned from a subject of academic curiosity to a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure, featuring a lactam fused to a benzene ring, provides a unique three-dimensional framework for the precise positioning of pharmacophoric elements. This has led to the discovery and development of a diverse array of biologically active molecules, including blockbuster drugs and promising clinical candidates. This in-depth guide explores the rich history of dihydroquinolinone derivatives, from their synthetic origins rooted in classical quinoline chemistry to their evolution as targeted therapeutics. We will delve into the key synthetic strategies that have enabled the exploration of this chemical space, provide detailed experimental protocols, and examine the structure-activity relationships that govern their pharmacological profiles.

I. A Historical Perspective: From Quinolines to their Dihydro- Counterparts

The story of dihydroquinolinones is intrinsically linked to the broader history of quinoline chemistry, which dates back to the 19th century. The initial focus of chemists was on the synthesis of the fully aromatic quinoline ring system, a key component of natural products like quinine.

The Classical Era: Laying the Foundation with Quinoline Syntheses

Several named reactions, developed in the late 1800s, provided the foundational methods for constructing the quinoline core. These classical syntheses, while not directly yielding dihydroquinolinones, were crucial in establishing the fundamental principles of quinoline ring formation.

-

The Skraup Synthesis (1880): Zdenko Hans Skraup's method involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself.[1][2][3] This reaction, though often vigorous, was a significant breakthrough, enabling the laboratory synthesis of the quinoline scaffold.

-

The Friedländer Synthesis (1882): Paul Friedländer developed a condensation reaction between a 2-aminobenzaldehyde or a 2-aminoketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form a quinoline.[4][5][6] This method offered a more versatile and often milder approach to substituted quinolines.

-

The Camps Cyclization (1899): Rudolf Camps discovered that o-acylaminoacetophenones could undergo base-catalyzed intramolecular cyclization to yield hydroxyquinolines (quinolinones).[7] This was a pivotal step towards the direct synthesis of the quinolinone core. The regioselectivity of the cyclization, leading to either 2-hydroxyquinolines or 4-hydroxyquinolines, was found to be dependent on the reaction conditions and the substrate.[7]

The Transition to Dihydroquinolinones: Early Synthetic Approaches

The direct synthesis of the 3,4-dihydro-2(1H)-quinolinone core and the reduction of the corresponding quinolin-2(1H)-ones marked the next significant chapter in the history of these compounds. Two primary strategies emerged:

-

Intramolecular Cyclization of Phenylpropanamides: This approach, conceptually an intramolecular Friedel-Crafts reaction, involves the cyclization of a 3-(phenylamino)propanoic acid or its derivatives. The reaction is typically promoted by a strong acid or a Lewis acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring.

-

Reduction of Quinolin-2(1H)-ones: The double bond in the lactam ring of quinolin-2(1H)-ones can be selectively reduced to afford the corresponding 3,4-dihydro-2(1H)-quinolinone. Catalytic hydrogenation over transition metal catalysts such as palladium or platinum became a common method for this transformation.

These early methods paved the way for the development of more sophisticated and efficient synthetic routes, which will be discussed in detail in the following sections.

II. The Modern Synthetic Arsenal: Strategies for Constructing the Dihydroquinolinone Core

The growing recognition of the therapeutic potential of dihydroquinolinone derivatives has spurred the development of a vast and versatile array of synthetic methodologies. These can be broadly categorized into cyclization-based approaches and post-modification strategies.

A. Cyclization Strategies: Building the Bicyclic Core

The direct construction of the dihydroquinolinone ring system remains a cornerstone of its synthesis. Modern advancements have focused on improving efficiency, regioselectivity, and substrate scope.

The intramolecular Friedel-Crafts acylation of N-aryl-β-alanines or related precursors is a classical and still widely used method for the synthesis of 3,4-dihydro-2(1H)-quinolinones. The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the carboxylic acid or its derivative for electrophilic attack on the aromatic ring.

A key intermediate in the synthesis of the blockbuster antipsychotic drug aripiprazole is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Its synthesis often employs an intramolecular Friedel-Crafts reaction.

Featured Protocol: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from patented industrial syntheses for the key intermediate of aripiprazole.

Step 1: Acylation of m-Aminophenol

-

Reactants: m-Aminophenol, 3-chloropropionyl chloride, and a base (e.g., sodium hydroxide).

-

Procedure: To a cooled solution of m-aminophenol and a base in a suitable solvent (e.g., acetone/water), 3-chloropropionyl chloride is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for a few hours, and the resulting precipitate, N-(3-hydroxyphenyl)-3-chloropropionamide, is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reactants: N-(3-hydroxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃).

-

Procedure: A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide and an excess of anhydrous aluminum chloride is heated to around 155-165°C for several hours. The reaction is a melt and requires efficient stirring. After completion, the reaction mixture is cooled and carefully quenched by the slow addition of ice-cold dilute hydrochloric acid. The resulting precipitate is a mixture of 7-hydroxy- and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Step 3: Purification

-

Procedure: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to isolate the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone isomer. Yields for this process are typically in the range of 60-70%.[1]

Another classical yet effective method involves the reductive cyclization of β-(o-nitrophenyl)propionic acid derivatives. The nitro group is first reduced to an amino group, which then undergoes spontaneous or acid-catalyzed intramolecular lactamization to form the dihydroquinolinone ring.

Recent years have witnessed a surge in the development of transition metal-catalyzed methods for the synthesis of dihydroquinolinones. These reactions often exhibit high efficiency, functional group tolerance, and stereoselectivity. Examples include palladium-catalyzed intramolecular C-H amination and domino reactions that construct the ring system in a single step from simple starting materials.

B. Reduction of Quinolones

The catalytic hydrogenation of the C3-C4 double bond of quinolin-2(1H)-ones is a straightforward and widely used method to access 3,4-dihydro-2(1H)-quinolinones.

Caption: Catalytic hydrogenation of quinolin-2(1H)-ones.

III. Pharmacological Significance: Dihydroquinolinones in Drug Discovery

The unique structural and electronic properties of the dihydroquinolinone scaffold have made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

A. Antipsychotic Agents: The Aripiprazole Story

Perhaps the most prominent example of a dihydroquinolinone-based drug is aripiprazole (Abilify®), an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[4][8] Developed by Otsuka Pharmaceutical in the late 1980s and early 1990s, and approved by the FDA in 2002, aripiprazole's discovery was a landmark in psychopharmacology.[8] Its unique mechanism of action as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors, offered a new therapeutic paradigm with an improved side-effect profile compared to earlier antipsychotics.[4][8]

Sources

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 2. Dihydroquinolinone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]

Whitepaper: The Strategic Imperative of 6-Position Fluorination in Drug Design

Abstract

The substitution of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides an in-depth analysis of the biological significance of incorporating a fluoro group specifically at the 6-position of a molecular scaffold. We will explore the mechanistic underpinnings of how this strategic modification impacts metabolic stability, alters fundamental physicochemical properties, and enhances target binding interactions. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to validate the effects of 6-position fluorination in a laboratory setting.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinction in drug design arises from its unique combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[2][3] This substitution, however, induces profound changes. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, which can alter a molecule's pKa, lipophilicity, conformation, and metabolic fate.[4][5] Judicious placement of fluorine can block metabolic "soft spots," enhance membrane permeability, and introduce new, favorable interactions with a biological target.[3][6] While fluorination is a widely used strategy, its effects are highly context-dependent. This guide focuses specifically on the consequences and strategic advantages of placing this "small magic bullet atom" at the 6-position of various scaffolds.[4]

Core Biological Significance of the 6-Fluoro Group

The placement of a fluorine atom at the 6-position of a cyclic scaffold, particularly in heterocyclic systems, is a recurring motif in successful pharmaceuticals. Its significance can be dissected into three primary areas of impact.

Enhanced Metabolic Stability: Blocking the Path of Cytochrome P450

A primary challenge in drug development is overcoming rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] Aromatic and benzylic positions are often susceptible to oxidative metabolism (hydroxylation), leading to rapid clearance and poor bioavailability.

Causality: Placing a fluorine atom at a metabolically labile position, such as C-6, serves as a "metabolic shield." The exceptional strength of the C-F bond makes it highly resistant to oxidative cleavage by CYP enzymes.[2][3] By replacing a C-H bond at a vulnerable site with a C-F bond, that specific metabolic pathway is effectively blocked, forcing metabolism to occur at a slower rate elsewhere on the molecule or preventing it altogether.[7][8] This extends the compound's half-life and increases its overall exposure in vivo.[4]

Caption: Metabolic shielding by a 6-fluoro group.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The introduction of a highly electronegative fluorine atom can significantly alter the electron distribution across a molecule, which in turn modifies its acid/base properties (pKa) and lipophilicity (LogD).[3][6]

-

pKa Reduction: Fluorine's powerful inductive electron-withdrawing effect can substantially decrease the pKa of nearby basic functional groups, such as amines.[1] For a basic nitrogen atom located on or near a ring system, a 6-fluoro substituent can lower its basicity by several units. Causality: By pulling electron density away from the nitrogen, fluorine destabilizes the conjugate acid (protonated form), making the amine less likely to accept a proton and thus less basic. This modification is critical for optimizing properties like oral absorption and CNS penetration, as it alters the ionization state of the drug at physiological pH.[1][9] A less basic compound is typically more membrane-permeable.[3]

-

Increased Lipophilicity: While fluorination of aliphatic chains can decrease lipophilicity, the substitution of hydrogen with fluorine on an aromatic or heteroaromatic ring generally increases it.[3][10] This can enhance membrane permeability and improve oral bioavailability.[5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility and increased susceptibility to efflux pumps.[1]

Caption: Physicochemical effects of 6-fluorination.

Enhanced Binding Affinity and Selectivity

The 6-fluoro group can directly contribute to a drug's binding affinity for its target protein.[3][11]

Causality: This enhancement can occur through several mechanisms:

-

Direct Favorable Interactions: The polarized C-F bond can participate in non-covalent interactions within the protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions with backbone amides.[12][13]

-

Increased Hydrophobicity: As discussed, the fluoro group can increase local lipophilicity, strengthening hydrophobic interactions between the drug and nonpolar residues in the binding pocket.[10]

-

Conformational Control: The electronic properties of fluorine can influence the preferred conformation of the drug molecule, "pre-organizing" it into a bioactive conformation that fits more snugly into the target's active site.[4]

A classic example is the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position was a pivotal discovery that dramatically enhanced their antibacterial spectrum and potency.[1] This modification was found to improve both cell penetration and binding affinity to the bacterial DNA gyrase-DNA complex by 2- to 17-fold.[3][11]

Case Study: Fluoroquinolones

The development of fluoroquinolone antibiotics is a quintessential example of the strategic power of 6-position fluorination. The parent, non-fluorinated quinolone scaffold had limited activity. The addition of a fluorine atom at the C-6 position led to a new generation of broad-spectrum antibiotics like ciprofloxacin and levofloxacin.[1][14]

| Compound | 6-Position Substituent | Relative DNA Gyrase Inhibition | Key Outcomes |

| Naphthyridine Analog | H | 1x | Limited potency and spectrum. |

| Enoxacin | F | ~15x | Enhanced gyrase binding, increased cell penetration, and a substantially broadened spectrum of activity.[3] |

Data Interpretation: The quantitative data clearly demonstrates that the 6-fluoro group is not an incremental addition but a transformative one. It fundamentally improves the molecule's ability to reach and inhibit its bacterial target, a direct result of the combined effects on lipophilicity (cell penetration) and target binding interactions.[3]

Experimental Validation Protocols

To empirically determine the impact of a 6-fluoro substitution, two key assays are indispensable: the Microsomal Stability Assay to assess metabolic fate and IC₅₀/Kᵢ determination to quantify binding affinity.

Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system to measure a compound's susceptibility to Phase I metabolism.[15]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a parent compound versus its 6-fluoro analog.[16]

Materials & Equipment:

-

Pooled liver microsomes (human, rat, etc.)[17]

-

Test compounds (parent and 6-fluoro analog), 10 mM in DMSO

-

Phosphate buffer (100 mM, pH 7.4)[18]

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)[17]

-

Ice-cold acetonitrile with an appropriate internal standard (for reaction termination)

-

96-well plates, incubator (37°C), centrifuge, LC-MS/MS system[17]

Workflow Diagram:

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final incubation mixture by diluting microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Add the test compound to achieve a final concentration of 1 µM.[16] Prepare a negative control reaction where the NADPH system is replaced with buffer.[18]

-

Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. Initiate the metabolic reaction by adding the NADPH regenerating system.[17] The t=0 sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with internal standard.

-

Time Course Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the incubation plate to the termination plate.[15][16]

-

Sample Preparation: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 x g) for 10-15 minutes to pellet the precipitated proteins.[17]

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

-